N,N'-Dimethyldiphenylthiuram disulphide

Description

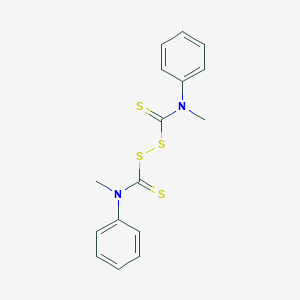

Structure

2D Structure

Properties

IUPAC Name |

[methyl(phenyl)carbamothioyl]sulfanyl N-methyl-N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S4/c1-17(13-9-5-3-6-10-13)15(19)21-22-16(20)18(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQQCSOIXMZZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)SSC(=S)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147413 | |

| Record name | N,N'-Dimethyldiphenylthiuram disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10591-84-1 | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N′-dimethyl-N,N′-diphenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10591-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethyldiphenylthiuram disulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010591841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vulkacit J | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyldiphenylthiuram disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyldiphenylthiuram disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The industrial synthesis of N,N'-Dimethyldiphenylthiuram disulphide begins with the reaction of N-methylaniline (C₆H₅NHCH₃) and carbon disulfide (CS₂) in an alkaline aqueous medium. The base (e.g., ammonia or sodium hydroxide) deprotonates N-methylaniline, facilitating nucleophilic attack on CS₂ to form the sodium dithiocarbamate intermediate:

Subsequent oxidation of the dithiocarbamate with agents such as hydrogen peroxide (H₂O₂) or chlorine (Cl₂) yields the disulfide via radical coupling:

Base Selection and Molar Ratios

A 2–2.5-fold molar excess of ammonia relative to N-methylaniline ensures complete deprotonation and minimizes side reactions. Alternative bases like sodium hydroxide require post-reaction neutralization, introducing impurities.

Emulsifier Integration

Nonionic surfactants (e.g., alkylphenol ethoxylates) at 0.1–0.3 wt% of N-methylaniline enhance interfacial contact between organic reactants and the aqueous phase, increasing reaction rates and yield.

Temperature Control

Maintaining temperatures between 15–25°C during both dithiocarbamate formation and oxidation prevents thermal degradation of intermediates and ensures product stability.

Industrial Production Workflow

Stepwise Protocol

-

Dithiocarbamate Formation :

-

Oxidation and Isolation :

Yield and Purity Optimization

| Parameter | Optimal Value | Effect on Product Quality |

|---|---|---|

| CS₂ Excess | 5–10 mol% | Minimizes unreacted N-methylaniline |

| Oxidation Agent | H₂O₂ | Reduces free sulfur content (<0.5%) |

| Post-Oxidation pH | 6.0 | Prevents disulfide hydrolysis |

| Drying Temperature | 40–50°C | Avoids thermal decomposition |

Table 1 : Key parameters for maximizing yield (92–95%) and purity (melting point 188–190°C).

Comparative Analysis of Oxidizing Agents

Hydrogen Peroxide vs. Chlorine

-

Hydrogen Peroxide : Preferred for environmental and safety reasons, H₂O₂ produces water as a byproduct, simplifying waste management. However, it requires precise stoichiometry to avoid over-oxidation to sulfoxides.

-

Chlorine : While cost-effective, Cl₂ generates HCl, necessitating corrosion-resistant equipment and neutralization steps. Residual chlorine may also contaminate the product.

Alternative Oxidants

Ammonium persulfate [(NH₄)₂S₂O₈] and potassium ferricyanide [K₃Fe(CN)₆] offer higher oxidation potentials but are economically prohibitive for large-scale use.

Challenges and Mitigation Strategies

Impurity Control

Chemical Reactions Analysis

Types of Reactions

N,N'-Dimethyldiphenylthiuram disulphide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The thiocarbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the thiocarbamoyl groups under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiocarbamoyl derivatives.

Scientific Research Applications

Rubber Industry

N,N'-Dimethyldiphenylthiuram disulphide is primarily used as an accelerator in the rubber industry . Its ability to promote cross-linking during the vulcanization process enhances the mechanical properties and durability of rubber products. Key applications include:

- Cable Sheathing : Improves insulation properties.

- Food-Contact Materials : Ensures safety and compliance with health regulations.

- Surgical Goods : Provides biocompatibility.

- Dipped Goods : Enhances performance in protective coatings.

The compound's unique structure, featuring dual methyl substitutions on nitrogen atoms, contributes to its effectiveness as a rubber accelerator, making it more soluble and reactive compared to other thiuram compounds .

Biological Applications

Research into the biological activities of this compound has revealed potential applications in medicine and agriculture:

- Antimicrobial Properties : Studies indicate that it may inhibit the growth of various fungal species, suggesting its utility as an antifungal agent in agricultural applications.

- Cytotoxic Effects : Preliminary research shows potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of bis(methylphenylthiocarbamoyl)disulfide involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. This compound can also interact with thiol groups in proteins, affecting their function and stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiuram Disulfides

Substituent Effects on Physical Properties

- Melting Points :

Insight : Bulky substituents (e.g., phenyl) increase thermal stability, while alkyl groups reduce melting points.

Biochemical Activity

In pyroptosis inhibition studies, This compound (C-23A6) demonstrated moderate efficacy compared to analogues:

- Tetramethylthiuram disulfide (C-23A1) showed lower activity due to smaller substituents reducing target binding.

- Tetraphenylthiuram disulfide (C-23A5) exhibited reduced solubility in aqueous media, limiting its applicability.

Key Research Findings

- Gasdermin D Inhibition : Thiuram disulfides with mixed alkyl/aryl substituents (e.g., methyl and phenyl) balance solubility and inhibitory potency in cellular assays.

- Sulfur Reactivity : The disulfide bond in this compound is critical for its redox activity, enabling sulfur-sulfur bond cleavage under vulcanization conditions.

Biological Activity

N,N'-Dimethyldiphenylthiuram disulphide (DMDS) is a compound primarily used in the rubber industry as a vulcanization accelerator. However, its biological activities extend beyond industrial applications, showing potential effects in various biological systems. This article examines the biological activity of DMDS, including its mechanisms of action, toxicity, and therapeutic potential.

- Chemical Formula : C16H16N2S4

- Molecular Weight : 368.54 g/mol

- CAS Number : 10591-84-1

DMDS exhibits several biological activities, primarily through its interactions with cellular components:

- Antioxidant Activity : DMDS has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types. The compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular integrity.

- Inhibition of Pyroptosis : Recent studies have indicated that DMDS can inhibit pyroptosis, a form of programmed cell death associated with inflammation. It appears to do this by covalently modifying specific cysteine residues in proteins such as GSDMD (Gasdermin D), which is crucial for pore formation during pyroptosis .

- Impact on Enzymatic Activity : DMDS has been reported to inhibit certain enzymes, including caspases, which are involved in apoptosis and inflammation. This inhibition can alter cellular responses to stress and injury .

Toxicological Profile

The safety profile of DMDS has been evaluated in various studies:

- Acute Toxicity : Animal studies have demonstrated that DMDS exhibits low acute toxicity when administered orally or dermally. The LD50 values suggest that it is relatively safe at low concentrations but can be harmful at higher doses.

- Repeated Dose Toxicity : In repeated dose studies, DMDS showed no significant adverse effects at lower doses but did exhibit some toxicity at higher concentrations (1000 mg/kg/day) over prolonged exposure periods .

Case Studies and Research Findings

Several research studies have explored the biological effects of DMDS:

- In Vitro Studies : Research has shown that DMDS can significantly reduce IL-1β secretion in THP-1 cells exposed to nigericin, a known inducer of pyroptosis. This suggests a potential role for DMDS in modulating inflammatory responses .

- Animal Models : In rodent models, DMDS administration demonstrated protective effects against chemically induced liver damage, indicating its potential as a hepatoprotective agent. The mechanism appears to involve modulation of oxidative stress pathways .

- Mutagenicity Studies : Investigations into the mutagenic potential of DMDS revealed that while it does not exhibit strong mutagenic properties on its own, it can interact with other compounds in rubber products to produce mutagenic metabolites .

Comparative Biological Activity Table

Q & A

Basic: What are the standard synthetic routes for N,N'-Dimethyldiphenylthiuram disulphide, and what reagents are critical for optimizing yield?

The compound is synthesized via thiocarbamylation/chlorosulfurization, combining N-methylaniline, carbon disulfide, and sulfur monochloride. Key parameters include maintaining a temperature range of 20–40°C during reagent addition to prevent side reactions. Excess carbon disulfide improves thiocarbamate intermediate formation, while controlled addition of sulfur monochloride ensures disulfide bond formation. Post-synthesis purification via recrystallization (e.g., using ethanol) enhances purity (>99%) .

Basic: What role does this compound play in rubber vulcanization?

It acts as a secondary accelerator, synergizing with primary accelerators like thiazoles to enhance crosslinking efficiency. Its disulfide bonds decompose at vulcanization temperatures (~150°C), releasing reactive sulfur radicals that initiate polymer crosslinking. Studies recommend a dosage of 0.5–1.5 phr (parts per hundred rubber) to balance scorch safety and cure rate .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 255.6°C flash point vs. 499.1°C boiling point) arise from differing analytical methods. Thermogravimetric analysis (TGA) under nitrogen at 10°C/min provides reproducible decomposition profiles. Cross-validate using differential scanning calorimetry (DSC) to detect exothermic/endothermic events, ensuring inert atmospheres to prevent oxidation artifacts .

Advanced: What advanced analytical techniques are recommended for quantifying trace amounts in complex matrices like rubber?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a C18 column and methanol/water mobile phase achieves detection limits of 0.002 mg/L. Optimize extraction using methanol ultrasonication (30 min, 40°C) followed by centrifugation (10,000 rpm, 10 min). Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Basic: What are the critical physical-chemical properties influencing its experimental handling?

Key properties include density (1.403 g/cm³), low water solubility, and high lipophilicity (logP ~4.2). Storage under nitrogen at 4°C prevents degradation. Use amber glass vials to avoid photolytic cleavage of disulfide bonds. Steam pressure (4.28×10⁻¹⁰ mmHg at 25°C) indicates low volatility, reducing inhalation risks .

Advanced: How does its mechanism in vulcanization differ under varying oxygen concentrations?

Under anaerobic conditions, the disulfide bond cleaves homolytically, generating methylphenyl dithiocarbamyl radicals that abstract hydrogen from rubber chains. In oxygen-rich environments, competing oxidation forms sulfonic acid derivatives, reducing crosslinking efficiency. Monitor oxygen levels via inline sensors during curing to optimize network density .

Advanced: What regulatory considerations apply to its use in EU research laboratories?

Under REACH, it is registered with ECHA (EC 234-196-6) with an annual tonnage of 1–10 metric tons. Compliance requires safety data sheets (SDS) aligned with CLP regulations, emphasizing skin sensitization (H317) and aquatic toxicity (H411) hazards. Researchers must document waste disposal via incineration with alkaline scrubbers .

Basic: What spectroscopic signatures distinguish this compound from analogs?

FT-IR shows strong absorbance at 1265 cm⁻¹ (C=S stretch) and 1080 cm⁻¹ (S-S stretch). ¹H NMR in CDCl₃ resolves methyl groups as singlets at δ 2.35 ppm and aromatic protons as multiplets (δ 7.2–7.5 ppm). High-resolution MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 365.541 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.